1-(Methylsulfonyl)pyrrolidin-3-ol
Description
Significance of Pyrrolidine (B122466) Ring Systems in Heterocyclic Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of modern chemical research. Its non-planar, puckered structure allows for a three-dimensional exploration of chemical space, a desirable trait in the design of novel molecules with specific biological targets. This sp³-rich scaffold contributes to the stereochemistry of a molecule, influencing its binding affinity and biological profile. The versatility of the pyrrolidine ring is further enhanced by the ease with which substituents can be introduced at various positions, allowing for fine-tuning of its physicochemical properties.
Pyrrolidine and its derivatives are integral components of numerous natural products and pharmaceuticals, demonstrating a wide range of biological activities. acs.org Their applications span from anti-inflammatory and analgesic agents to anticancer and antibacterial compounds. The continued exploration of pyrrolidine-based scaffolds is driven by the need for new therapeutic agents, particularly in the face of rising antimicrobial resistance. rsc.orgrsc.org
Overview of Sulfone-Containing Heterocycles in Research
The incorporation of a sulfone group (R-S(O)₂-R') into heterocyclic structures has been a fruitful strategy in medicinal chemistry. researchgate.net Sulfones are known to modulate the electronic and steric properties of a molecule, often enhancing its biological activity. researchgate.net This functional group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at biological targets. researchgate.net
Sulfone-containing heterocycles have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anti-HIV activities. researchgate.net The chemical stability and synthetic accessibility of the sulfone group make it an attractive feature for the design of new drug candidates. mdpi.comnih.gov Research in this area focuses on developing efficient and environmentally friendly methods for the synthesis of these valuable compounds. mdpi.com
Positioning of 1-(Methylsulfonyl)pyrrolidin-3-ol within Advanced Organic and Medicinal Chemistry Research
This compound stands at the intersection of these two important classes of compounds: pyrrolidine scaffolds and sulfone-containing heterocycles. This unique combination of a pyrrolidine ring, a hydroxyl group, and a methylsulfonyl group makes it a valuable intermediate in the synthesis of more complex molecules. The presence of a chiral center at the 3-position of the pyrrolidine ring adds another layer of complexity and potential for stereospecific interactions with biological targets.
The methylsulfonyl group at the 1-position significantly influences the properties of the pyrrolidine ring, affecting its polarity and reactivity. The hydroxyl group at the 3-position provides a handle for further functionalization, allowing for the construction of a diverse library of compounds for screening in drug discovery programs. This compound serves as a key building block in the development of novel therapeutic agents, with its structure being incorporated into various research endeavors aimed at discovering new drugs.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁NO₃S |
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | This compound |
| SMILES | CS(=O)(=O)N1CC(C(C1)O) |
| InChI Key | Not readily available |
Note: Experimental physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature and would require specific experimental determination.
Research Findings and Applications
While specific, in-depth research articles focusing solely on the synthesis and biological activity of this compound are not abundant in the public domain, its utility can be inferred from its role as a building block in patent literature and its structural similarity to other researched compounds. The synthesis of related N-sulfonylated pyrrolidines is a topic of interest, with various methods being developed for their efficient preparation.
The presence of the sulfone group makes this compound a potential candidate for applications where this functional group is known to be beneficial, such as in the development of antibacterial or anticancer agents. The hydroxyl group allows for its incorporation into larger molecules through esterification, etherification, or other coupling reactions, making it a versatile synthon in multi-step organic synthesis.
Structure
3D Structure
Properties
IUPAC Name |
1-methylsulfonylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c1-10(8,9)6-3-2-5(7)4-6/h5,7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMWMFNPNMHIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025772-40-0 | |
| Record name | 1-methanesulfonylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Methylsulfonyl Pyrrolidin 3 Ol and Its Derivatives
Direct Sulfonylation of Pyrrolidin-3-ol Derivatives
The most straightforward approach to synthesizing 1-(methylsulfonyl)pyrrolidin-3-ol involves the direct sulfonylation of the nitrogen atom of a pyrrolidin-3-ol derivative. This reaction, an N-sulfonylation, forms a stable sulfonamide bond.
Optimization of Reaction Conditions and Yields in Sulfonylation
The efficiency of the direct N-sulfonylation of pyrrolidin-3-ol with methanesulfonyl chloride is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, and reaction temperature. The base is crucial for scavenging the hydrochloric acid byproduct generated during the reaction. Common bases include tertiary amines such as triethylamine (B128534) or diisopropylethylamine (DIPEA) in solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. The selection of these conditions is critical to maximize the yield and purity of the resulting this compound.
| Reactant | Sulfonylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Pyrrolidin-3-ol | Methanesulfonyl Chloride | Triethylamine | Dichloromethane (DCM) | 0 °C to rt | High |
| Pyrrolidin-3-ol | Methanesulfonyl Chloride | Pyridine (B92270) | Chloroform | rt | Moderate |
| Pyrrolidin-3-ol | Methanesulfonyl Chloride | DIPEA | Acetonitrile | rt | High |
| (S)-3-hydroxypyrrolidine | - | 10% Palladium on Carbon | Water | - | 31% (for N-methylation) |
Catalytic Approaches in N-Sulfonylation
While direct sulfonylation using stoichiometric amounts of base is common, catalytic methods represent a more advanced and atom-economical approach. Organocatalysis, for instance, has been explored for the synthesis of related N-sulfinyl imines, where a secondary amine like pyrrolidine (B122466) can act as a catalyst. orgsyn.org In this method, the catalyst activates a carbonyl compound through the formation of an iminium ion. orgsyn.org Although not directly applied to the N-sulfonylation of pyrrolidin-3-ol in the reviewed literature, the principle of using catalysts to facilitate the formation of nitrogen-substituted compounds is an active area of research. For instance, Dawson-type heteropolyacids have been used as efficient catalysts for the synthesis of N-sulfonyl pyrrolidine-2,5-diones from deprotected sulfamides and succinic anhydride, suggesting potential applicability for related sulfonamide formations. researchgate.net
Multistep Synthesis Routes to Pyrrolidine Scaffolds Incorporating a Sulfonyl Group
An alternative to direct sulfonylation is the construction of the pyrrolidine ring itself, either with the sulfonyl group incorporated early in the sequence or introduced onto the fully formed ring. These multistep routes offer greater control over stereochemistry and substitution patterns.
Ring-Closure Strategies for Pyrrolidine Formation (e.g., from Butanol Derivatives, Glycine-Based Cycloadditions)
Several strategies exist for forming the five-membered pyrrolidine ring from acyclic precursors.
From Butanol Derivatives: A notable method involves the use of 1,2,4-butanetriol (B146131) as a starting material. An Iridium(III)-catalyzed borrowing hydrogen methodology can be employed to synthesize 3-pyrrolidinols by reacting 1,2,4-butanetriol with primary amines. researchgate.net This process involves the in-situ oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent intramolecular cyclization and reduction.
Glycine-Based Cycloadditions: [3+2] cycloaddition reactions are a powerful tool for constructing five-membered rings. mdpi.comacs.org In this approach, azomethine ylides, which can be generated from glycine (B1666218) derivatives, react with dipolarophiles (like alkenes) to form the pyrrolidine scaffold. mdpi.comtandfonline.com This method is highly versatile and allows for the synthesis of complex, substituted pyrrolidines with good control over stereochemistry. mdpi.comu-szeged.hu The N-tert-butanesulfinylimine group, for example, can act as an effective electron-withdrawing group in 1-azadienes, enabling highly diastereoselective [3+2] cycloadditions with azomethine ylides to produce densely substituted pyrrolidines. acs.org
Other Ring-Closure Methods: Other advanced strategies include the ring contraction of pyridines. A photo-promoted reaction of pyridines with silylborane can lead to pyrrolidine derivatives, providing a novel entry to this heterocyclic system from abundant starting materials. osaka-u.ac.jpnih.govnih.gov Ring-closing metathesis (RCM) of diallylamines is another established method for synthesizing the pyrrolidine core structure. acs.org
Introduction of Methylsulfonyl Moiety in Pre-formed Pyrrolidine Rings
In many multi-step syntheses, the pyrrolidine ring is constructed first, often with other functional groups and desired stereocenters in place, before the introduction of the methylsulfonyl group. ontosight.ainih.gov This final step is typically achieved through the same N-sulfonylation reaction described in section 2.1. For example, a complex, optically pure pyrrolidine can be synthesized from a chiral starting material like 4-hydroxyproline (B1632879). mdpi.com After the necessary modifications to the ring, the free secondary amine is then reacted with methanesulfonyl chloride and a base to yield the final N-sulfonylated product. This strategy is common in the synthesis of complex molecules where the timing of functional group introduction is critical.
Derivatization of Precursors: Intermediates in this compound Synthesis
(3R)- or (3S)-Pyrrolidin-3-ol: This is the most direct precursor. Chiral versions are often prepared from starting materials like aminohydroxybutyric acid or via the reduction of protected 4-hydroxyproline derivatives. mdpi.comgoogle.com A process for preparing pure (3S)-pyrrolidin-3-ol involves the desalination of its hydrochloride salt, followed by vacuum distillation. google.com
1,2,4-Butanetriol: As mentioned, this triol serves as an acyclic precursor for the construction of the pyrrolidin-3-ol ring via borrowing hydrogen catalysis. researchgate.net
Malic Acid: This commercially available starting material can be used to synthesize N-methyl-3-pyrrolidinone through a ring-closure reaction with methylamine, followed by reduction to obtain N-methyl-3-pyrrolidinol. google.com A similar strategy could be adapted to produce the N-H pyrrolidin-3-ol precursor.
Pyrrolidin-3-one: This ketone is a versatile intermediate. It can be synthesized and then reduced to pyrrolidin-3-ol. The nitrogen can be protected (e.g., with a Boc group) during these transformations and deprotected prior to sulfonylation.
| Compound Name | Role | Typical Synthetic Route | Reference |
|---|---|---|---|
| Pyrrolidin-3-ol | Direct precursor for sulfonylation | Reduction of pyrrolidin-3-one; Cyclization of 1,2,4-butanetriol | researchgate.net |
| (3S)-Pyrrolidin-3-ol | Chiral precursor | From aminohydroxybutyric acid; Desalination of hydrochloride salt | google.com |
| 1,2,4-Butanetriol | Acyclic precursor | - | researchgate.net |
| Malic Acid | Acyclic precursor | Used to form a pyrrolidinone intermediate | google.com |
| Glycine Derivatives | Acyclic precursor for cycloaddition | Used to generate azomethine ylides for [3+2] cycloadditions | mdpi.com |
| Pyrrolidin-3-one | Intermediate | Oxidation of pyrrolidin-3-ol | - |
Enantioselective Synthesis of Chiral Methylsulfonyl Pyrrolidinols
Achieving high levels of stereocontrol is critical for the synthesis of pharmacologically active agents, as different enantiomers of a chiral drug can exhibit vastly different biological activities. nih.gov Consequently, significant research has been dedicated to the development of enantioselective methods for producing specific stereoisomers of substituted pyrrolidinols.
The creation of specific stereoisomers of pyrrolidine derivatives can be achieved through various asymmetric strategies, including catalytic processes that construct the chiral ring system from achiral or racemic precursors. organic-chemistry.org
One powerful approach is the (3+2) cycloaddition reaction, which can be rendered enantioselective through the use of organocatalysis. For instance, a SOMO (Singly Occupied Molecular Orbital) activation strategy enables a formal (3+2) cycloaddition cascade between β-amino aldehydes and olefins. nih.gov This method, utilizing a chiral amine catalyst, facilitates the construction of complex pyrrolidine frameworks with high enantiocontrol (up to 99% ee) and diastereoselectivity. nih.gov By carefully selecting the substrate and catalyst antipode, various pyrrolidine isomers can be accessed. nih.gov
Another strategy involves the stereoselective cyclization of acyclic precursors. An enantioselective approach to synthesizing Anisomycin, a pyrrolidine-containing natural product, involves the cyclization of an alcohol to form the Boc-protected pyrrolidine ring, which subsequently yields the final product. mdpi.com Copper-catalyzed intramolecular C-H amination presents another modern route, allowing for the clean and complete conversion of N-F halogenated starting materials into pyrrolidines under thermal conditions. acs.org
Furthermore, iridium-catalyzed borrowing hydrogen annulation can produce chiral N-heterocycles, including pyrrolidines, directly from simple racemic diols and primary amines with high enantiomeric enrichment. organic-chemistry.org These methods highlight the diverse catalytic systems available for accessing specific stereoisomers of the pyrrolidine core.
To guide the stereochemical outcome of a reaction, chemists often employ either chiral auxiliaries or organocatalysts. nih.govmetu.edu.tr A chiral auxiliary is an optically active compound that is temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer, after which it is removed. slideshare.netyoutube.com Evans' oxazolidinones are a classic example of such auxiliaries used in asymmetric alkylations. slideshare.net For pyrrolidine synthesis, proline and its derivatives have been used as chiral auxiliaries to mediate the creation of enantiomerically pure complexes. researchgate.net
Organocatalysis, on the other hand, utilizes small, metal-free organic molecules to catalyze asymmetric transformations. metu.edu.tr This field has gained prominence as an environmentally friendly alternative to metal-based catalysts. mdpi.com Chiral pyrrolidines themselves, particularly proline and its derivatives like diarylprolinols, are highly effective organocatalysts for a multitude of reactions. mdpi.com These catalysts are adept at promoting enantioselective transformations such as aldol (B89426) and Michael reactions. mdpi.com For example, new proline-derived organocatalysts have been developed to synthesize chiral 1,3-keto alcohols, precursors to chiral diols, with greater than 99% enantiomeric excess (ee). nih.gov Similarly, bifunctional cinchona-squaramide organocatalysts have been used in asymmetric reactions to produce chiral adducts in high yields and with excellent enantioselectivities (>99% ee) at very low catalyst loadings (1 mol%). metu.edu.tr
| Catalyst Type | Strategy | Key Features | Example Application | Typical Enantiomeric Excess (ee) |
| Chiral Auxiliary | Temporarily incorporate a chiral molecule to direct stereochemistry. slideshare.net | Auxiliary is removed in a later step. | Proline-mediated synthesis of enantiopure bis-cyclometalated iridium(III) complexes. researchgate.net | >99% |
| Organocatalyst | Use of a small, chiral organic molecule to catalyze the reaction. metu.edu.tr | Metal-free, environmentally friendly. mdpi.com | Asymmetric aldol reaction using a proline-derived organocatalyst. nih.gov | >99% |
| Organocatalyst | SOMO-activation catalysis. nih.gov | Enables (3+2) cycloaddition of aldehydes and olefins. nih.gov | Synthesis of complex pyrrolidines. nih.gov | ≥99% |
Chemoenzymatic synthesis combines the strengths of chemical catalysis and biocatalysis to create efficient and highly selective reaction cascades. nih.gov This approach is particularly effective for producing chiral 1,3-diols, a structural motif present in many natural products and pharmaceuticals. rsc.org
A one-pot chemoenzymatic system can be designed by coupling an enantioselective aldol reaction, catalyzed by a chiral metal complex, with an enzymatic reduction step. nih.gov For instance, chiral Zn(II) complexes can catalyze the aldol reaction, and the resulting aldol product can be subsequently reduced by an oxidoreductase enzyme. nih.gov A key advantage of this strategy is that by choosing the appropriate chiral Zn(II)-complex and a specific oxidoreductase, all four possible stereoisomers of a 1,3-diol can be synthesized. nih.gov
Whole-cell biocatalysts, such as baker's yeast or Lactobacillus reuteri, offer another powerful tool for the regio- and stereoselective reduction of 1,3-diketones to furnish β-hydroxyketones or 1,3-diols in high yields and enantiomeric excesses. researchgate.net The enantiomerically enriched aldols produced can then be diastereoselectively converted into either syn- or anti-1,3-diols by carefully selecting a chemical reducing agent. researchgate.net These chiral diols can serve as versatile precursors for various heterocyclic architectures. organic-chemistry.org
| Approach | Catalysts | Reaction Sequence | Key Advantage | Ref. |
| One-Pot Chemoenzymatic Synthesis | Chiral Zn(II) complex, Oxidoreductase | 1. Enantioselective aldol reaction. 2. Enantioselective enzymatic reduction. | Access to all four stereoisomers of the 1,3-diol by selecting the catalyst/enzyme pair. | nih.gov |
| Whole-Cell Bioreduction | Baker's yeast, Lactobacillus reuteri | 1. Stereoselective bioreduction of 1,3-diketones. 2. Diastereoselective chemical reduction. | Production of opposite stereoisomers using different microorganisms; high ee and diastereomeric ratios. | researchgate.net |
Industrial Scale-Up Considerations and Process Chemistry Innovations
Translating a laboratory-scale synthesis into a robust industrial process presents a unique set of challenges. Process chemists must develop methods that are not only high-yielding but also cost-effective, safe, and scalable to produce kilograms or even metric tons of a target molecule. acs.org
For the industrial-scale preparation of this compound, several synthetic routes have been developed. One patented method describes a two-step process starting from pyrrolidin-3-ol. google.com In the first step, pyrrolidin-3-ol is reacted with formaldehyde (B43269) and hydrogen in the presence of a metal catalyst. The second step involves treating the resulting mixture with a secondary amine and hydrogen over the same catalyst to yield the final product, which is then purified by distillation. google.com This process can be applied to (3R)-pyrrolidin-3-ol, (3S)-pyrrolidin-3-ol, or a racemic mixture. google.com
When scaling up, a synthetic route that is efficient on a small scale may prove to be inefficient or problematic at a larger scale. nih.gov For example, gaseous byproducts that easily escape from a small reaction vessel may become trapped in a large-volume reactor, leading to unwanted side reactions. nih.gov Therefore, process chemistry innovation often involves designing entirely new synthetic routes tailored for large-scale manufacturing, prioritizing the use of readily available and cheaper starting materials and minimizing complex purification steps. google.comacs.org
Chemical Reactivity and Mechanistic Transformations of 1 Methylsulfonyl Pyrrolidin 3 Ol
Reactions at the Hydroxyl Group
The secondary alcohol functionality in 1-(methylsulfonyl)pyrrolidin-3-ol is a key site for various chemical modifications.
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives, typically in the presence of an acid catalyst or a coupling agent. A common method is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. chemguide.co.uk This reaction is reversible, and to drive the equilibrium towards the ester product, water is often removed as it is formed. chemguide.co.uk
Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used to achieve higher yields under milder conditions. For sensitive substrates, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 2,4,6-mesitylene-1-sulfonyl-3-nitro-1,2,4-triazolide (MSNT) in the presence of a weak base can facilitate the esterification. rug.nl
Etherification of the hydroxyl group can be accomplished through various methods, most commonly the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is crucial to avoid competing elimination reactions.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Carboxylic Acid, H₂SO₄ (cat.), Heat | Ester |
| Esterification | Acid Chloride, Pyridine (B92270), Room Temp. | Ester |
| Etherification | 1. NaH, THF; 2. Alkyl Halide | Ether |
Oxidation to Carbonyl Functions
As a secondary alcohol, the hydroxyl group of this compound can be oxidized to the corresponding ketone, 1-(methylsulfonyl)pyrrolidin-3-one. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and reaction conditions.
Commonly used reagents for this oxidation include chromium-based oxidants such as pyridinium (B92312) chlorochromate (PCC) and the Jones reagent (chromic acid). masterorganicchemistry.commasterorganicchemistry.com PCC is a milder reagent that typically allows for the oxidation to proceed without over-oxidation or side reactions. masterorganicchemistry.com The Dess-Martin periodinane (DMP) is another effective and mild oxidizing agent that offers high yields and functional group tolerance under neutral conditions. alfa-chemistry.comjk-sci.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is another valuable method that avoids the use of heavy metals.
Table 2: Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Typical Conditions | Product |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temp. | Ketone |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temp. | Ketone |
| Jones Reagent (H₂CrO₄) | Acetone, 0°C to Room Temp. | Ketone |
| Swern Oxidation | 1. (COCl)₂, DMSO, CH₂Cl₂, -78°C; 2. Et₃N | Ketone |
The resulting 1-(methylsulfonyl)pyrrolidin-3-one is a useful intermediate for further synthetic manipulations, such as nucleophilic additions to the carbonyl group.
Nucleophilic Substitution Reactions Involving the Hydroxyl Group
The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur at the C-3 position, the hydroxyl group must first be converted into a better leaving group. This is typically achieved by transforming it into a sulfonate ester, such as a tosylate (OTs) or a mesylate (OMs). masterorganicchemistry.com
The reaction of this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine (B128534) yields the corresponding tosylate or mesylate ester. masterorganicchemistry.com These sulfonate esters are excellent leaving groups, readily displaced by a wide range of nucleophiles in an Sₙ2 reaction. This two-step sequence allows for the introduction of various functional groups at the C-3 position with inversion of stereochemistry if the starting alcohol is chiral.
Table 3: Nucleophilic Substitution via Sulfonate Esters
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Activation | p-Toluenesulfonyl chloride, Pyridine | 1-(Methylsulfonyl)pyrrolidin-3-yl p-toluenesulfonate |
| 2. Substitution | Nucleophile (e.g., NaN₃, NaCN) | 3-Substituted-1-(methylsulfonyl)pyrrolidine |
This methodology provides a versatile route to a variety of 3-substituted pyrrolidine (B122466) derivatives, such as azides, nitriles, and thiols.
Transformations Involving the Sulfonyl Group
The N-methylsulfonyl group plays a significant role in the reactivity of the pyrrolidine ring.
Reduction of the Sulfonyl Moiety to Sulfides
The reduction of a sulfonyl group to a sulfide (B99878) is a challenging transformation that typically requires strong reducing agents. Desulfonylation reactions can lead to the cleavage of the sulfur-carbon bond. google.com Reagents such as lithium aluminum hydride (LiAlH₄) or samarium(II) iodide (SmI₂) are often employed for the reductive cleavage of sulfones. google.com The specific conditions and the nature of the substrate can influence whether the S-N bond or one of the S-C bonds is cleaved. In the context of N-sulfonylpyrrolidines, these strong reducing agents can potentially lead to the removal of the methylsulfonyl group, yielding the free secondary amine, or in some cases, ring-opening products.
Role of Sulfonyl Group as a Leaving Group
The N-sulfonyl group can act as a leaving group under certain conditions, facilitating ring-opening or rearrangement reactions of the pyrrolidine ring. The electron-withdrawing nature of the sulfonyl group acidifies the protons on the adjacent carbon atoms and can stabilize anionic intermediates.
In some cases, particularly with strained ring systems or with appropriate activation, the N-sulfonyl group can be cleaved. For instance, in related N-sulfonyl-2-pyrrolidinones, nucleophilic attack followed by ring contraction to form azetidines has been observed, where the sulfonyl group plays a role in activating the lactam carbonyl and stabilizing intermediates. While not a direct departure of the sulfonyl group as a leaving group in the classical sense, this illustrates its role in facilitating skeletal rearrangements.
Furthermore, under photoredox catalysis in the presence of a Lewis acid, reductive cleavage of the C-N bond in N-acyl pyrrolidines has been demonstrated. masterorganicchemistry.comnottingham.ac.uknih.gov Similar strategies could potentially be applied to N-sulfonyl pyrrolidines, leading to ring-opened products where the sulfonyl-containing fragment is ultimately removed. masterorganicchemistry.comnottingham.ac.uknih.gov
Ring-Related Reactions of the Pyrrolidine Core
Reactions involving the pyrrolidine ring itself can lead to significant structural changes, including alterations in ring size or complete ring cleavage.
Ring Expansion and Contraction Methodologies
Ring Expansion: Ring expansion of the pyrrolidine core in this compound to a six-membered piperidine (B6355638) ring is a plausible, though not explicitly documented, transformation. Such reactions are often driven by the formation of a more stable carbocation or the relief of ring strain. A hypothetical pathway could involve the activation of the C-3 hydroxyl group into a good leaving group (e.g., a tosylate or mesylate). Subsequent departure of the leaving group would generate a secondary carbocation at the C-3 position. A 1,2-alkyl shift from an adjacent ring carbon to this carbocationic center would result in the expansion of the five-membered ring to a six-membered one, with the positive charge relocating to a different atom of the newly formed ring.
Ring Contraction: Methodologies for the contraction of a pyrrolidine ring to a four-membered azetidine (B1206935) ring have been developed, particularly for N-sulfonylated systems. One effective method involves the ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.org This reaction proceeds via a one-pot nucleophilic addition-ring contraction sequence. While the substrate is a pyrrolidinone rather than a pyrrolidin-3-ol, the principle demonstrates the feasibility of such rearrangements on the N-sulfonylpyrrolidine scaffold. To apply this to this compound, the hydroxyl group would first need to be oxidized to a ketone, followed by α-bromination to generate the necessary precursor for the rearrangement.
Table 2: Ring Contraction of an N-Sulfonylpyrrolidinone Derivative
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| α-Bromo N-sulfonylpyrrolidinone | Nucleophile (e.g., ROH), K₂CO₃ | α-Carbonylated N-sulfonylazetidine | Good | acs.org |
This table describes a known ring contraction on a related pyrrolidinone structure.
Ring-Opening Reactions and Subsequent Transformations
The pyrrolidine ring is relatively stable and resistant to ring-opening reactions compared to strained rings like aziridines. However, the presence of the N-sulfonyl group can activate the ring carbons towards nucleophilic attack. Nucleophilic ring-opening of N-sulfonyl aziridines is a well-established method for synthesizing functionalized amines. researchgate.net While the five-membered pyrrolidine ring is significantly less strained, making it less reactive, a similar ring-opening could potentially be forced under harsh conditions with potent nucleophiles.
A more common transformation is the cleavage of the nitrogen-sulfur (N-S) bond. This is not a ring-opening in the sense of breaking the carbon skeleton, but it removes the N-sulfonyl group, "opening" the sulfonamide to yield the free secondary amine (pyrrolidin-3-ol). This deprotection can be achieved under various reductive conditions, for example, using sodium amalgam, samarium(II) iodide, or magnesium in methanol.
Condensation and Cycloaddition Reactions Forming Fused Systems
Condensation Reactions: Direct condensation reactions involving this compound are unlikely. However, modification of the hydroxyl group can create a reactive site. Oxidation of the C-3 alcohol to the corresponding ketone, 1-(methylsulfonyl)pyrrolidin-3-one, would generate a key intermediate for condensation chemistry. This ketone could then participate in various condensation reactions, such as the aldol (B89426) condensation or Knoevenagel condensation with active methylene (B1212753) compounds, to build more complex structures fused to or substituted on the pyrrolidine ring. google.com
Cycloaddition Reactions: The saturated pyrrolidine ring of this compound is not suitable for direct participation in cycloaddition reactions. To enable such reactivity, unsaturation must be introduced into the ring. A plausible route would be the dehydration of the C-3 alcohol to form the corresponding N-sulfonylpyrroline. This alkene, being an electron-deficient enamine equivalent due to the N-sulfonyl group, could then act as a dipolarophile or dienophile in cycloaddition reactions. For example, it could undergo a [3+2] cycloaddition with a 1,3-dipole like an azomethine ylide to form a new fused five-membered ring system. nih.govresearchgate.net Similarly, it could potentially participate as a dienophile in a Diels-Alder reaction with a suitable diene to construct a fused six-membered ring. beilstein-journals.org
Role As a Versatile Synthetic Intermediate and Chemical Scaffold
1-(Methylsulfonyl)pyrrolidin-3-ol as a Precursor for Complex Molecules
The inherent functionality of this compound allows it to be readily converted into more complex molecular systems. The hydroxyl group can be easily oxidized to a ketone or converted into a leaving group for nucleophilic substitution, while the sulfonyl group modulates the reactivity of the ring nitrogen. This dual functionality is key to its role as a precursor.
Spirocyclic scaffolds, which contain two rings connected by a single common atom, are of growing importance in pharmaceutical development due to the conformational restriction they impose, which can enhance binding to protein targets. mdpi.com Spirocyclic pyrrolidines, in particular, are valuable building blocks in medicinal chemistry and are key intermediates in the synthesis of some therapeutic drugs. researchgate.net
While direct synthesis from this compound is not explicitly detailed in readily available literature, its structure is primed for conversion into spirocyclic systems. A common strategy for creating spiro-pyrrolidines involves the oxidation of a 3-hydroxypyrrolidine to its corresponding 3-pyrrolidinone. This ketone can then undergo various cyclization reactions. For instance, a [3+2] cycloaddition reaction between an in-situ generated azomethine ylide and an electron-deficient alkene is a key transformation for producing spirocyclic pyrrolidines. researchgate.netnih.gov Another established method is the Michael condensation of indole (B1671886) derivatives with subsequent cycloaddition to form spiro[indole–pyrrolidine] structures. mdpi.com
The conversion of this compound to the corresponding ketone would make it an ideal substrate for these and other similar synthetic strategies, positioning it as a valuable precursor for this important class of compounds.
Table 1: General Synthetic Strategies for Spirocyclic Pyrrolidines
| Method | Description | Key Intermediates/Reactants | Reference |
| [3+2] Cycloaddition | Reaction between an azomethine ylide and an alkene (dipolarophile) to form the five-membered pyrrolidine (B122466) ring spiro-fused to another ring system. | Azomethine ylides, exocyclic alkenes | researchgate.netnih.gov |
| Michael Condensation/Cycloaddition | Involves a Michael addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to form the spiro-pyrrolidine structure. | Isatins, malononitrile, isothiocyanates | mdpi.com |
| Dieckmann Condensation | An intramolecular condensation of a diester to form a β-keto ester, which can be a key step in building the spirocyclic core. | α-aminoesters | researchgate.net |
Heterocyclic compounds are the largest and most varied family of organic molecules and are prevalent in a vast number of pharmacologically active agents. mdpi.com The pyrrolidine ring system is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs. researchgate.net
This compound serves as an exemplary building block for more elaborate heterocyclic systems. Its functional handles can be manipulated to participate in a variety of classical and modern synthetic reactions. slideshare.netorganic-chemistry.org For example, the hydroxyl group can be used to direct the synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which can be further functionalized with amines. beilstein-journals.org The synthesis of complex fused systems, such as pyrrolo[1,2-c]imidazoles, has been achieved from related acylethynylpyrrole precursors, demonstrating the utility of the pyrrole/pyrrolidine core in building diverse heterocyclic architectures. mdpi.com The N-derivatization of 3-hydroxypyrrolidine is a critical step in the synthesis of many chiral medicines, where the nitrogen atom acts as a nucleophile. google.com The presence of the methylsulfonyl group in this compound tempers this nucleophilicity, allowing for controlled and predictable reactions.
Design and Development of Novel Chemical Scaffolds
A chemical scaffold is the core structure of a molecule, and the development of novel scaffolds is a primary goal of medicinal chemistry. The pyrrolidine ring is considered a "privileged scaffold" due to its frequent appearance in successful drugs.
The saturated, sp3-hybridized nature of the pyrrolidine scaffold provides an increased three-dimensional coverage of chemical space compared to flat, aromatic rings. mdpi.com This property is highly advantageous for achieving specific and high-affinity interactions with biological targets. The design of new drugs often involves the synthesis and evaluation of libraries of compounds based on a central core like pyrrolidine. mdpi.com
The derivatization of the pyrrolidine ring at its various positions is a key strategy for developing new core structures. For example, in the quest for new oncology drugs, a systematic exploration of the 3-position of a pyrrolidine scaffold led to the discovery of a potent and selective ERK kinase inhibitor. nih.gov This work, which identified a 3(S)-thiomethyl pyrrolidine analog with vastly improved pharmacokinetic properties over the initial hit compound, underscores the importance of modifying the pyrrolidine core to tune a molecule's biological activity and drug-like properties. nih.gov this compound, with its defined stereocenter and functional groups at the 1- and 3-positions, represents an ideal starting point for such explorations.
Scaffold hopping is a crucial strategy in modern medicinal chemistry where the central core of a known active compound is replaced with a structurally different scaffold, while preserving the original biological activity. niper.gov.innih.gov This approach is used to discover novel chemical entities, improve physicochemical or pharmacokinetic properties, and move into new, patentable chemical space. uniroma1.itdundee.ac.uk
Key strategies in scaffold hopping include replacing one heterocycle with another, ring-opening or ring-closing transformations, and more abstract topology-based modifications. nih.govpharmablock.com While no specific examples of scaffold hopping originating directly from the this compound framework are documented, its structure contains the necessary elements for such a design strategy. For a medicinal chemist, the this compound scaffold presents a specific three-dimensional arrangement of a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the sulfonyl oxygens), and a hydrophobic region. A scaffold hopping approach would aim to replace the pyrrolidine ring with a different cyclic or acyclic core that maintains this critical spatial arrangement of functional groups. This is a common tactic in kinase inhibitor design, where switching the core scaffold can lead to improved selectivity and properties. niper.gov.in
Table 2: Common Scaffold Hopping Strategies in Drug Design
| Strategy | Description | Goal | Reference |
| Heterocycle Replacement | Swapping the core ring system for a different heterocycle (e.g., pyrrolidine to piperidine (B6355638) or triazole). | Improve metabolic stability, alter solubility, find novel intellectual property. | niper.gov.innih.gov |
| Ring Opening/Closure | Breaking a bond to open a cyclic scaffold or forming a new bond to create a ring from an acyclic precursor. | Increase or decrease conformational rigidity, access new chemical space. | nih.govpharmablock.com |
| Peptidomimetics | Replacing a peptide backbone with a more rigid, non-peptidic scaffold that mimics its structure. | Improve oral bioavailability and metabolic stability. | nih.gov |
| Topology-Based Hopping | Abstract replacement of the scaffold based on shape and pharmacophore points rather than structural similarity. | Discover truly novel and structurally distinct chemotypes. | pharmablock.com |
Application in the Construction of Functionalized Molecular Systems
The true value of this compound lies in its application as a versatile connector piece for building larger, functionalized molecular systems. Its pre-installed functional groups and defined stereochemistry allow synthetic chemists to construct complex target molecules with greater efficiency and control.
The compound serves as a key intermediate in the synthesis of highly functionalized proline and pyrrolidine derivatives, which are themselves precursors to a wide range of biologically active molecules. mdpi.comnih.gov For instance, substituted pyrrolidines are central to the structure of potent kinase inhibitors targeting pathways like the MAPK signaling cascade, which is crucial in oncology. nih.govresearchgate.net The development of inhibitors for Glycogen Synthase Kinase 3 (GSK3), a target for neurological disorders, has also relied on complex heterocyclic scaffolds derived from similar building blocks. nih.gov The ability to perform N-derivatization, often after protecting the hydroxyl group, allows for the introduction of diverse substituents, leading to the creation of large libraries of compounds for drug screening. google.com In essence, this compound acts as a reliable and adaptable platform for assembling the sophisticated, multi-component molecular systems required to address modern challenges in medicine and materials science.
Medicinal Chemistry and Biological Activity Research in Vitro and Mechanistic Perspectives
Pyrrolidine (B122466) Derivatives as Modulators of Biological Targets
Matrix Metalloproteinase (MMP) Inhibitory Activity Studies
Matrix metalloproteinases (MMPs) are a family of enzymes that play a crucial role in the remodeling of the extracellular matrix. nih.govnih.gov Their over-expression is associated with various pathological processes, including tumor invasion and metastasis, making them a target for therapeutic intervention. nih.govgoogle.com Pyrrolidine-based scaffolds have been extensively investigated for the design of MMP inhibitors. nih.gov
Research has shown that novel pyrrolidine derivatives can exhibit highly selective inhibition against MMP-2. nih.gov For instance, certain hydroxamate derivatives of pyrrolidine have demonstrated potency equal to or greater than the control, LY52. nih.gov The pyrrolidine ring is considered an excellent scaffold for designing MMP inhibitors, with synthetic derivatives showing low nanomolar activity for some MMP subclasses. nih.gov These inhibitors can be categorized into sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives. nih.gov
A study on a caffeoyl pyrrolidine derivative, LY52, revealed its ability to block MMP-2 activity by reducing the degradation of succinylated gelatin and inhibiting the expression of MMP-2 in Hep-2 cells. This suggests that such compounds may suppress cancer cell invasion by inhibiting both the expression and the proteolytic activity of MMP-2. Further studies on 3-mercaptopyrrolidine core derivatives have led to the development of potent inhibitors of several MMPs, including MMP-2, MMP-13, and MMP-14, with low nanomolar efficacy. nih.gov
| Compound Type | Target MMPs | Observed Activity | Reference |
|---|---|---|---|
| Hydroxamate Pyrrolidine Derivatives | MMP-2 | Potency equal to or greater than LY52 | nih.gov |
| Sulfonamide, Proline-containing, and Acyl Pyrrolidine Derivatives | Various MMP subclasses | Low nanomolar activity | nih.gov |
| Caffeoyl Pyrrolidine Derivative (LY52) | MMP-2 | Blocked activity and reduced expression | |
| 3-Mercaptopyrrolidine Derivatives | MMP-2, MMP-13, MMP-14 | Low nanomolar inhibition (~2-60 nM) | nih.gov |
Cyclooxygenase-2 (COX-2) Inhibitory Activity and Selective Pharmacophores
Cyclooxygenase (COX) enzymes are key in the inflammatory process, with COX-2 being the inducible isoform. Selective COX-2 inhibitors have been developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. However, some selective COX-2 inhibitors have been linked to cardiovascular adverse effects.
The pyrrolidine scaffold has been incorporated into molecules designed as COX inhibitors. For example, new pyrrolidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activity through in silico docking studies with COX-1 and COX-2 enzymes. nih.gov In one study, quinazolinone derivatives featuring a pyrrolidine ring showed significant anti-inflammatory activity, with one compound exhibiting 65% inhibition at 2 hours at a 20 mg/kg dose. mdpi.com Furthermore, certain pyrazole-substituted quinazolinones demonstrated strong activity against COX-II (IC50 = 0.39–1.87 μM) while showing weak activity against COX-I (IC50 = 98–100 μM). mdpi.com
| Compound Series | Target | Key Findings | Reference |
|---|---|---|---|
| Thiourea-substituted 2-methyl quinazolinones with pyrrolidine | Inflammation | Most active compound showed 65% inhibition at 2h (20 mg/kg) | mdpi.com |
| Pyrazole-substituted quinazolinones | COX-I and COX-II | Weak activity against COX-I (IC50 = 98–100 μM), strong activity against COX-II (IC50 = 0.39–1.87 μM) | mdpi.com |
Exploration of Oxytocin (B344502) Receptor Modulation
The pyrrolidine ring is a structural component of the hormone oxytocin, which plays a role in various physiological processes. mdpi.com Consequently, pyrrolidine derivatives have been investigated as modulators of the oxytocin receptor. google.com Research has focused on developing orally active oxytocin antagonists. nih.gov For instance, modifications of the oxytocin antagonist L-371,257 led to compounds with improved pharmacokinetics and oral bioavailability. One such derivative, L-372,662, demonstrated potent in vitro (Ki = 4.1 nM) and in vivo activity in rats. nih.gov
Investigation of Anticancer Activity in Cell-Based Assays
The pyrrolidine scaffold is a privileged structure in the design of anticancer agents due to its presence in various natural and synthetic compounds with anti-proliferative activities. bohrium.com Pyrrolidine derivatives have shown the ability to regulate multiple targets, leading to significant anticancer effects with potentially fewer side effects. bohrium.com
Numerous studies have reported the synthesis and in vitro anticancer activity of various pyrrolidine derivatives. For example, spirooxindole derivatives containing a pyrrolidine ring have been synthesized and evaluated for their anticancer activity. mdpi.com One such spirooxindole analogue, 5g, exhibited broad activity against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. mdpi.com In another study, polysubstituted pyrrolidines showed strong antiproliferation activity with IC50 values ranging from 2.9 to 16 μM. researchgate.net Furthermore, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and tested against human A549 lung cancer cells, with some derivatives incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings showing enhanced anticancer activity. mdpi.comresearchgate.net
| Compound Series | Cancer Cell Lines | Key Findings | Reference |
|---|---|---|---|
| Spirooxindole analogue 5g | HepG2, MCF-7, HCT-116 | Showed broad anticancer activity, more potent than cisplatin (B142131) in some cases. | mdpi.com |
| Polysubstituted pyrrolidines (35a, b) | Various cancer cell lines | Strong antiproliferation activity with IC50 values of 2.9 to 16 μM. | researchgate.net |
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (lung cancer) | Derivatives with 1,3,4-oxadiazolethione and 4-aminotriazolethione rings showed enhanced activity. | mdpi.comresearchgate.net |
| 1,3-oxazol-4-yltriphenylphosphonium salts | Various cancer subpanels | Compounds 1, 4, and 9 were the most active, with GI50 values in the range of 0.3-1.1 μM. | nih.gov |
Research into Antibacterial Properties
With the rise of antibiotic-resistant bacteria, there is a pressing need for novel antibacterial agents. tandfonline.comtandfonline.com Pyrrolidine derivatives have emerged as a promising class of compounds in this area. tandfonline.comnih.gov The pyrrolidine ring can be found in various scaffolds that have demonstrated encouraging results against both Gram-positive and Gram-negative bacteria. tandfonline.com
For instance, novel fluoroquinolone antibacterial agents incorporating oxime-substituted (aminomethyl)pyrrolidines have shown potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One particular compound, LB20304, demonstrated excellent in vivo efficacy and a favorable pharmacokinetic profile in animal studies. nih.gov Additionally, quaternary imidazolium (B1220033) and pyrrolidinonium salts have been synthesized and tested for their antimicrobial properties, with some showing low minimal inhibitory concentrations (MIC) against tested microorganisms. nih.gov The antibacterial activity of these salts is dependent on the structure of the functional groups and the alkyl chain length on the pyrrolidinonium ring. nih.gov
Studies on Janus Kinase (JAK) Inhibition in Pyrrolo[2,3-d]pyrimidine Analogs
Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are crucial for cytokine signaling pathways involved in immunity and inflammation. osti.govepo.org Inhibitors of JAKs are therefore valuable for treating autoimmune diseases and other inflammatory conditions. osti.govepo.org The pyrrolo[2,3-d]pyrimidine core is a key pharmacophore in many JAK inhibitors. google.com
Research in this area has led to the discovery of potent and selective JAK inhibitors. For example, tofacitinib, an approved JAK inhibitor for rheumatoid arthritis, features a pyrrolidine-like piperidine (B6355638) linker. osti.gov Modifications to this linker have resulted in highly selective JAK1 inhibitors. osti.gov Furthermore, a series of pyrrolo[2,3-d]pyrimidine-based derivatives have been developed as potent dual inhibitors of JAK and histone deacetylase (HDAC), showing antiproliferative and proapoptotic activities in triple-negative breast cancer cell lines. acs.orgnih.gov Specifically, compounds 15d and 15h potently inhibited JAK1/2/3 and HDAC1/6. acs.orgnih.gov The development of covalent inhibitors has also been pursued, leading to the identification of PF-06651600, a highly selective and potent JAK3 inhibitor. nih.gov
Histamine (B1213489) Receptor Antagonism Studies
While direct studies on the histamine receptor antagonist activity of 1-(Methylsulfonyl)pyrrolidin-3-ol are not extensively documented in publicly available literature, the broader class of substituted pyrrolidines has been thoroughly investigated as potent antagonists of the histamine H3 receptor. nih.govnih.gov The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system, making it an attractive target for the treatment of various neurological and cognitive disorders.
Research into compounds structurally related to this compound suggests that the pyrrolidine scaffold serves as a crucial element for interaction with the histamine H3 receptor. The substituents on both the nitrogen atom and at the 3-position of the pyrrolidine ring play a pivotal role in defining the affinity and selectivity of these compounds for the receptor.
Structure-Activity Relationship (SAR) Elucidation
The systematic study of how chemical structure relates to biological activity is fundamental to medicinal chemistry. For this compound, understanding these relationships is key to designing more potent and selective histamine receptor antagonists.
Systematic Modification of the this compound Structure for Enhanced Activity
The structure of this compound offers several points for modification to explore the structure-activity landscape. Key areas for systematic changes include the N-sulfonyl group, the hydroxyl group at the 3-position, and the stereochemistry of the chiral center.
Studies on analogous series of substituted pyrrolidines have demonstrated that the nature of the substituent on the pyrrolidine nitrogen is a critical determinant of histamine H3 receptor affinity. For instance, in a series of 2,4-disubstituted pyrrolidines, replacing a hydrogen atom on the nitrogen with an acetyl group or a cyclobutyl group significantly influences the binding affinity. While specific data for an N-methylsulfonyl group on the pyrrolidin-3-ol core is not provided in these studies, the general principle of N-substitution being a key modulator of activity is well-established.
The following table illustrates the impact of N-substitution and other modifications on the human histamine H3 receptor (hH3R) binding affinity (Ki) for a series of related pyrrolidine analogs.
| Compound ID | N-Substituent | Other Substituents | hH3R Ki (nM) |
| 12g | H | (2S,4R)-2-(...)-4-(3-fluoro-phenoxy)- | 1970 ± 560 |
| 12h | Me | (2S,4R)-2-(...)-4-(3-fluoro-phenoxy)- | 455 ± 45 |
| 12i | i-Pr | (2S,4R)-2-(...)-4-(3-fluoro-phenoxy)- | 51 ± 9.4 |
| 12k | c-Bu | (2S,4R)-2-(...)-4-(3-fluoro-phenoxy)- | 9.50 ± 0.16 |
| 13b | Ac | (2R,4S)-2-(...)-4-(4-SMe-phenoxy)- | 50 ± 13 |
Data sourced from a study on substituted pyrrolidines. The "..." in the "Other Substituents" column represents a consistent substructure across these analogs.
This data clearly shows that increasing the steric bulk of the N-alkyl substituent from hydrogen to isopropyl and cyclobutyl leads to a significant increase in binding affinity. Similarly, an N-acetyl group also confers potent activity. These findings suggest that the methylsulfonyl group in this compound would likely have a significant impact on its biological activity, and its replacement with other functionalities would be a key strategy in SAR exploration.
Impact of Stereochemistry on Biological Recognition
Stereochemistry plays a profound role in the interaction of small molecules with their biological targets. For this compound, the chiral center at the 3-position of the pyrrolidine ring is a critical determinant of its biological recognition.
Research on related pyrrolidine-based histamine H3 antagonists has consistently shown a strong preference for a specific stereoisomer. In studies of 2,4-disubstituted pyrrolidines, the (2S,4R) stereoisomer is markedly preferred for high histamine H3 receptor affinity over other stereoisomers. This highlights the importance of the three-dimensional arrangement of substituents on the pyrrolidine ring for optimal interaction with the receptor's binding pocket.
The table below demonstrates the impact of stereochemistry on hH3R binding affinity for a pair of enantiomeric pyrrolidine analogs.
| Compound ID | Stereochemistry | hH3R Ki (nM) |
| 11a | (2S,4R) | 8.09 |
| 13a | (2R,4S) | 184 ± 65 |
Data sourced from a study on substituted pyrrolidines. The compounds are enantiomers with the same substitution pattern.
The significant difference in binding affinity between the (2S,4R) and (2R,4S) enantiomers underscores the stereospecificity of the histamine H3 receptor binding site. This suggests that for this compound, the (R) or (S) configuration of the hydroxyl group at the 3-position would be a critical factor in determining its potency as a histamine receptor antagonist.
Molecular Recognition and Ligand Design Principles
Understanding the molecular interactions that govern the binding of a ligand to its target receptor is crucial for rational drug design. In vitro binding studies and computational approaches provide valuable insights into these interactions for compounds like this compound.
Receptor Binding Studies (in vitro)
In vitro receptor binding assays are essential for quantifying the affinity of a compound for its target. For histamine H3 receptor antagonists, these assays typically involve the use of radiolabeled ligands that bind to the receptor. The ability of a test compound, such as an analog of this compound, to displace the radioligand provides a measure of its binding affinity, usually expressed as the inhibition constant (Ki).
Studies on various pyrrolidine derivatives have reported a wide range of Ki values at the human histamine H3 receptor, from the micromolar to the sub-nanomolar range, depending on the specific substitution pattern and stereochemistry. semanticscholar.org These binding studies are fundamental to establishing the SAR and guiding the design of more potent ligands.
Computational Approaches to Ligand-Target Interactions
Computational chemistry offers powerful tools to visualize and analyze the interactions between a ligand and its receptor at the atomic level. Molecular docking and quantitative structure-activity relationship (QSAR) studies are commonly employed to understand the binding of small molecules to the histamine H3 receptor.
QSAR studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can help to identify the key physicochemical properties that are important for high affinity and can be used to predict the activity of novel, untested compounds. For pyrrolidine-based histamine H3 antagonists, QSAR models could elucidate the optimal electronic and steric properties of the N-substituent and other functionalities on the pyrrolidine ring.
Pharmacophore Modeling and Lead Optimization
Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model serves as a blueprint for designing new, more potent, and selective compounds. For scaffolds like this compound, a pharmacophore model would typically define the spatial relationships between key features such as hydrogen bond acceptors (e.g., the sulfonyl and hydroxyl oxygens), hydrogen bond donors (e.g., the hydroxyl group), and hydrophobic regions.
Lead optimization is the iterative process of modifying a promising lead compound to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing undesirable effects. This often involves synthesizing a series of analogs and evaluating their biological activity to establish a structure-activity relationship (SAR).
In the context of inhibitors based on the this compound scaffold, lead optimization efforts would systematically explore modifications at various positions of the pyrrolidine ring to improve target engagement. For instance, research on related pyrrolidine derivatives has shown that the stereochemistry at the 3-position and the nature of substituents on the ring can significantly impact biological activity.
Illustrative Structure-Activity Relationship (SAR) for Hypothetical Enzyme Inhibitors
The following table illustrates a hypothetical SAR study for a series of analogs based on the this compound scaffold, targeting a generic kinase. This data is for illustrative purposes to demonstrate the principles of lead optimization.
| Compound ID | R1 Substituent | R2 Substituent | Kinase IC₅₀ (nM) |
| 1a | H | H | 5,200 |
| 1b | 4-Fluorophenyl | H | 850 |
| 1c | 4-Chlorophenyl | H | 720 |
| 1d | 4-Methoxyphenyl | H | 1,500 |
| 1e | H | Methyl | 4,800 |
| 1f | 4-Fluorophenyl | Methyl | 650 |
This type of systematic study allows medicinal chemists to build a pharmacophore model and refine lead compounds into potential clinical candidates. The insights gained from such SAR studies are fundamental to modern drug discovery.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to elucidate the fundamental electronic and geometric properties of 1-(Methylsulfonyl)pyrrolidin-3-ol.
The electronic character of a molecule is fundamental to its reactivity and interactions. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy gap between the HOMO and LUMO is a key indicator of molecular stability and chemical reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com
For molecules containing a methylsulfonyl group attached to a nitrogen-containing ring, the electron-withdrawing nature of the sulfonyl group significantly influences the electronic distribution. This typically leads to a lower energy HOMO and LUMO compared to the unsubstituted ring, affecting the molecule's reactivity profile. The charge distribution, often visualized using Molecular Electrostatic Potential (MEP) maps, identifies the electron-rich and electron-deficient regions of the molecule. nih.gov In this compound, the oxygen atoms of the sulfonyl group and the hydroxyl group are expected to be regions of negative electrostatic potential, making them potential sites for electrophilic attack or hydrogen bond donation. thaiscience.info
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -9.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 to 2.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 7.5 to 11.5 |
Note: The values in Table 1 are illustrative for a related pyrrolidine structure and are highly dependent on the specific computational method and basis set used.
The three-dimensional structure of this compound is crucial for its ability to fit into the binding site of a protein. The pyrrolidine ring is not planar and can adopt several "puckered" conformations, typically described as envelope or twist forms. The positions of the methylsulfonyl and hydroxyl groups (axial or equatorial) define the different stable conformers of the molecule.
Computational methods are used to calculate the optimized geometry of these conformers and their relative energies. This analysis helps identify the most stable, low-energy conformation(s) that the molecule is likely to adopt in solution or within a protein binding pocket. Intramolecular hydrogen bonds, for instance between the hydroxyl group and an oxygen atom of the sulfonyl group, can play a significant role in stabilizing certain conformations.
Molecular Dynamics Simulations and Docking Studies
While quantum mechanics describes the static nature of a molecule, molecular dynamics (MD) and docking simulations explore its dynamic behavior and interactions with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in screening virtual libraries of compounds against protein targets of therapeutic interest. The pyrrolidine scaffold is a common feature in inhibitors of various enzymes.
Carbonic Anhydrase IX (CA IX): This enzyme is a key target in cancer therapy, particularly in hypoxic tumors. nih.gov Sulfonamide-containing molecules are classic inhibitors of carbonic anhydrases. Docking studies of this compound into the active site of CA IX would investigate how the methylsulfonyl group interacts with the catalytic zinc ion and surrounding amino acid residues, and how the pyrrolidin-3-ol portion fits within the active site cavity. nih.gov
Matrix Metalloproteinases (MMPs) and Cyclooxygenase-2 (COX-2): These enzymes are also important targets in inflammation and cancer research. Docking studies would aim to predict whether this compound can form favorable interactions, such as hydrogen bonds and hydrophobic contacts, within the active sites of these proteins.
Following docking, computational methods can be used to estimate the binding affinity (often expressed as ΔG or Ki) of the ligand for the protein. researchgate.net These scoring functions evaluate the quality of the fit and the favorability of the intermolecular interactions. By comparing the predicted binding affinities of this compound against a panel of different proteins (e.g., various CA isozymes or MMP family members), researchers can predict its potential selectivity. uu.nl High selectivity is a desirable property for a drug candidate as it minimizes off-target effects.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Carbonic Anhydrase IX | -7.5 | His94, His96, His119, Thr200 |
| COX-2 | -6.8 | Arg120, Tyr355, Ser530 |
| MMP-2 | -7.1 | His201, His211, Glu202 |
Note: The data in Table 2 is illustrative and represents typical outputs from molecular docking studies. Actual values would be specific to the this compound molecule.
Advanced Modeling Techniques in Drug Discovery Research
The data generated from quantum chemical calculations and docking studies serve as a foundation for more advanced modeling techniques. Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating calculated molecular descriptors (e.g., HOMO-LUMO gap, dipole moment, molecular shape) with experimentally determined biological activity for a series of related compounds. mdpi.com
Furthermore, insights from MD simulations, which simulate the movement of the ligand within the protein's binding site over time, can reveal key dynamic interactions and conformational changes that are not apparent from static docking poses. These advanced methods are integral to modern drug discovery, facilitating a more efficient, structure-based approach to designing novel therapeutic agents. nih.gov
Advanced Spectroscopic and Spectrometric Characterization in Research Contexts
Elucidation of Complex Structures via Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. researchgate.net For complex structures like substituted pyrrolidines, advanced NMR techniques are indispensable.
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to establish the connectivity of atoms within the 1-(Methylsulfonyl)pyrrolidin-3-ol molecule.
COSY experiments reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the pyrrolidine (B122466) ring.
HSQC correlates directly bonded proton and carbon atoms, providing a map of the carbon skeleton.
HMBC shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assigning quaternary carbons and confirming the placement of the methylsulfonyl group.
The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the solvent used, which can provide insights into solute-solvent interactions. ipb.pt For instance, the chemical shifts of the pyrrolidine ring protons and carbons in related structures have been shown to vary with the polarity of the solvent. ipb.ptresearchgate.net
Solid-State NMR (ssNMR): For studying the compound in its solid, crystalline form, ssNMR is a powerful tool. It provides information about the conformation and packing of molecules in the crystal lattice. nih.gov This is particularly important for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. ssNMR can distinguish between different conformers of the pyrrolidine ring, which can adopt various puckered conformations (e.g., envelope or twist). frontiersin.org
High-Resolution Mass Spectrometry for Mechanistic Pathway Analysis and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. measurlabs.com This high level of accuracy is invaluable in both the initial characterization of this compound and in later stages of drug development.
Mechanistic Pathway Analysis: In the synthesis of this compound and its derivatives, HRMS can be used to identify reaction intermediates and byproducts. nih.gov This information is vital for understanding the reaction mechanism and optimizing reaction conditions to improve yield and purity. For example, in the synthesis of N-aryl-substituted pyrrolidines, mechanistic studies have revealed competitive pathways that can be monitored using mass spectrometry. nih.gov
Impurity Profiling: Ensuring the purity of an active pharmaceutical ingredient (API) is a regulatory requirement. HRMS, often coupled with liquid chromatography (LC-HRMS), is a powerful technique for the detection, identification, and quantification of impurities. ijnrd.orgnih.gov Impurities can arise from starting materials, intermediates, degradation products, or storage. ijnrd.org The high sensitivity and mass accuracy of HRMS allow for the identification of even trace-level impurities, which may have their own pharmacological or toxicological effects. ijnrd.orgnih.gov For example, an impurity profile can reveal the presence of isomers or related substances that may not be easily separated or detected by other methods. ijnrd.org
Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These vibrations are sensitive to the molecule's structure, conformation, and intermolecular interactions.
Conformational Studies: The five-membered pyrrolidine ring of this compound is not planar and can exist in different conformations. The vibrational frequencies of the C-H, C-N, C-O, and S=O bonds are sensitive to these conformational changes. By analyzing the IR and Raman spectra, researchers can gain insights into the preferred conformation of the molecule in different states (e.g., solid, solution).
Interaction Studies: Hydrogen bonding plays a significant role in the structure and properties of this compound, due to the presence of the hydroxyl group and the sulfonyl group. IR spectroscopy is particularly adept at studying hydrogen bonding, as the frequency of the O-H stretching vibration is highly sensitive to its involvement in a hydrogen bond. Changes in the vibrational spectra can also indicate interactions with other molecules, such as solvents or biological macromolecules.
The following table summarizes characteristic IR absorption bands for functional groups present in this compound and related structures. ekb.eg
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |
| Hydroxyl | O-H stretch | 3200-3600 (broad) |
| Amine (in ring) | N-H stretch (if present) | 3300-3500 |
| Alkane | C-H stretch | 2850-3000 |
| Sulfonyl | S=O stretch (asymmetric) | 1300-1350 |
| Sulfonyl | S=O stretch (symmetric) | 1120-1160 |
| Alcohol | C-O stretch | 1050-1260 |
X-ray Crystallography for Solid-State Structure and Co-crystal Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. By diffracting X-rays off a single crystal of this compound, researchers can determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information is crucial for understanding the molecule's absolute stereochemistry and its packing in the solid state.
Solid-State Structure: The crystal structure reveals the preferred conformation of the pyrrolidine ring and the orientation of the methylsulfonyl and hydroxyl substituents. It also elucidates the network of intermolecular interactions, such as hydrogen bonds, that hold the crystal lattice together.
Co-crystal Analysis: Co-crystallization is a technique used to modify the physicochemical properties of a drug substance, such as solubility and stability, by forming a crystalline solid with another neutral molecule (a co-former). scielo.br X-ray crystallography is essential for confirming the formation of a co-crystal and for understanding the interactions between the API and the co-former. xtalpi.com While specific co-crystal studies on this compound are not widely reported, the principles of co-crystal engineering could be applied to this molecule to improve its properties. The analysis would involve identifying potential co-formers that can form robust hydrogen bonds with the hydroxyl and sulfonyl groups of the target molecule. xtalpi.com
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies for Highly Functionalized Derivatives
The core structure of 1-(Methylsulfonyl)pyrrolidin-3-ol offers a versatile platform for extensive functionalization. Modern synthetic organic chemistry is continuously providing new tools to create complex and diverse pyrrolidine (B122466) derivatives with high precision and efficiency.
One of the most powerful strategies for constructing highly substituted pyrrolidine rings is the 1,3-dipolar cycloaddition reaction . This method typically involves the reaction of an azomethine ylide with an alkene (a dipolarophile) to form the pyrrolidine ring with controlled regio- and stereoselectivity. nih.govnih.gov Researchers have developed one-pot, three-component cascade reactions that combine various aldehydes, amino esters, and electron-deficient alkenes under mild conditions to produce a wide array of highly functionalized pyrrolidines. nih.gov The use of silver(I) catalysis has been shown to be effective, particularly with less reactive dipolarophiles like methyl acrylate. nih.gov
Multicomponent reactions (MCRs) have also emerged as a highly efficient approach, allowing the synthesis of complex pyrrolidine derivatives in a single step from three or more starting materials. tandfonline.com These reactions are prized for their atom economy and operational simplicity. For instance, a one-pot, three-component reaction under ultrasound irradiation has been used to synthesize 5-oxo-2-pyrrolidine carboxamide derivatives from keto carboxylic acids, primary amines, and isocyanides in an environmentally friendly solvent like ethanol. tandfonline.com
Furthermore, catalyst-based reactions are pivotal in developing novel synthetic routes. Dirhodium-catalyzed intramolecular nitrene insertion into C-H bonds provides a regio- and diastereoselective pathway to N-unprotected pyrrolidines without the need for external oxidants or directing groups. organic-chemistry.org Copper-catalyzed methods are also prominent, enabling intramolecular amination of unactivated C(sp³)-H bonds to form pyrrolidines and facilitating cascade reactions to build complex proline derivatives. organic-chemistry.orgmdpi.com
A summary of selected modern synthetic approaches to functionalized pyrrolidines is presented below.
| Synthetic Methodology | Key Features | Example Reactants | Catalyst/Conditions | Reference |
| 1,3-Dipolar Cycloaddition | High stereoselectivity; one-pot, three-component cascade. | Aldehydes, dimethyl 2-aminomalonate, N-phenyl maleimide. | Mild conditions (THF); Ag(I) for certain dipolarophiles. | nih.gov |
| Ultrasound-Assisted MCR | Green chemistry approach; one-pot, three-component. | Keto carboxylic acids, primary amines, isocyanides. | Ultrasound irradiation, ethanol. | tandfonline.com |
| Dirhodium-Catalyzed C-H Insertion | High regio- and diastereoselectivity; forms N-unprotected pyrrolidines. | Sulfamate esters. | Dirhodium catalysts. | organic-chemistry.org |
| Copper-Catalyzed Cascade | Forms highly functionalized proline derivatives. | CF₃-substituted allenynes, tosylazide. | Cu(I) catalysts. | mdpi.com |
These advanced synthetic methods are crucial for generating libraries of novel this compound derivatives, enabling a deeper exploration of their structure-activity relationships (SAR).
Exploration of New Biological Targets and Therapeutic Applications
Derivatives of the pyrrolidine scaffold are known to interact with a wide range of biological targets, suggesting that analogs of this compound could have significant therapeutic potential across various diseases.
One area of intense investigation is enzyme inhibition . Pyrrolidine derivatives have been identified as potent inhibitors of several key enzymes. For example, certain polyhydroxylated pyrrolidines act as inhibitors of α-glucosidase and aldose reductase, making them attractive candidates for treating metabolic diseases. nih.gov Other derivatives have shown potent and selective inhibitory activity against α-L-fucosidases, with some compounds exhibiting inhibition in the nanomolar range. nih.gov Additionally, novel series of 3-(pyrrolidin-1-ylmethyl)chromen-2-ones have been developed as selective inhibitors of monoamine oxidase A (MAO A), a key target in the treatment of depression and other neurological disorders. nih.gov
In the field of oncology , the pyrrolidine structure is a key component of inhibitors targeting crucial cancer-related proteins. Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein that is overexpressed in many cancers, and pyrrolidine-containing compounds have been developed as Mcl-1 inhibitors to promote cancer cell death. google.com These inhibitors are being explored for the treatment of various cancers, including multiple myeloma and non-small cell lung cancer. google.com Furthermore, quantitative structure-activity relationship (QSAR) studies have been conducted on pyrrolidine derivatives to predict their inhibitory activity against matrix metalloproteinases, which play a role in cancer metastasis. nih.gov
The search for new antimicrobial agents is another promising avenue. With the rise of antibiotic resistance, novel drug targets are urgently needed. The mycobactin (B74219) biosynthetic pathway, essential for iron acquisition in Mycobacterium tuberculosis, has been identified as a viable target. mdpi.com Salicylate synthase (MbtI), an enzyme in this pathway, is a focus for the development of new antitubercular drugs, and furan-based compounds incorporating pyrrolidine-like features have shown promise. mdpi.com Beyond antibacterial applications, pyrrolidine derivatives have also been investigated for potential anti-inflammatory and neuroprotective effects. ontosight.ai
| Biological Target Class | Specific Target Example | Potential Therapeutic Application | Reference |
| Enzymes (Glycosidases) | α-L-fucosidase | Metabolic disorders, Cancer | nih.gov |
| Enzymes (Oxidoreductases) | Monoamine Oxidase A (MAO A) | Depression, Neurological disorders | nih.gov |
| Anti-Apoptotic Proteins | Mcl-1 | Cancer (e.g., Multiple Myeloma, Lung Cancer) | google.com |
| Bacterial Enzymes | Salicylate Synthase (MbtI) | Tuberculosis | mdpi.com |
| Enzymes (Proteases) | Matrix Metalloproteinases | Cancer | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. nih.govresearchgate.net These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and accelerate the design-synthesize-test cycle, significantly reducing time and costs. nih.govresearchgate.net
For pyrrolidine-based compounds, ML models can be trained to predict biological activity. Quantitative Structure-Activity Relationship (QSAR) models have been successfully developed to predict the inhibition ratio of pyrrolidine derivatives on matrix metalloproteinases. nih.gov These models use calculated molecular descriptors (e.g., quantum chemical, topological, electrostatic) to build a mathematical relationship with biological activity, achieving high correlation coefficients. nih.gov
AI and ML can also be used for virtual screening of large compound libraries to identify potential hits for a specific biological target. youtube.com By learning from existing data, these models can prioritize which derivatives of this compound are most likely to be active, focusing synthetic efforts on the most promising candidates. For instance, computational repurposing campaigns use ligand-based similarity searches to identify potential new targets for existing scaffolds. f1000research.com
Furthermore, generative AI models are being developed to design entirely new molecules with desired properties. researchgate.net These models, often based on deep learning and graph neural networks, can learn the underlying rules of chemistry and molecular design to generate novel pyrrolidine structures that are optimized for activity against a specific target, while also considering physicochemical properties like solubility and toxicity. youtube.commdpi.com This approach moves beyond screening existing compounds to creating bespoke molecules tailored to a therapeutic need.
Sustainable and Green Chemistry Approaches in Pyrrolidine Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. ontosight.ai This involves designing chemical processes that reduce waste, use less hazardous substances, and are more energy-efficient. researchgate.net
For pyrrolidine synthesis, several green methodologies are being explored. The use of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency and support the goals of green chemistry. nih.gov Similarly, ultrasound irradiation is another energy-efficient technique that can promote reactions, often at room temperature and in green solvents like ethanol, thereby reducing the need for harsh conditions. tandfonline.com
The development of environmentally benign catalysts is another key area. Researchers are exploring the use of biocatalysts, such as enzymes, to synthesize pyrrolidines, which can reduce the need for harsh chemicals and high temperatures. ontosight.ai Naturally abundant and renewable materials, like cellulose (B213188) and starch, have been converted into solid acid catalysts that are cost-effective, recyclable, and efficient for the synthesis of functionalized pyrrolidines. acs.org Solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal green chemistry approach by eliminating solvent waste altogether. mdpi.com These methods not only reduce the environmental footprint of chemical synthesis but can also lead to safer and more economical manufacturing processes. ontosight.ai
| Green Chemistry Approach | Description | Benefit | Reference |
| Microwave-Assisted Synthesis | Using microwave irradiation to heat reactions. | Increased reaction rates, higher yields, improved efficiency. | nih.gov |
| Ultrasound Irradiation | Using ultrasonic waves to promote chemical reactions. | Energy efficiency, use of green solvents, mild conditions. | tandfonline.com |
| Biocatalysis | Using enzymes as catalysts. | High selectivity, mild reaction conditions, reduced waste. | ontosight.ai |
| Renewable Catalysts | Using catalysts derived from natural sources (e.g., carbohydrates). | Cost-effective, recyclable, sustainable. | acs.org |
| Solvent-Free Reactions | Conducting reactions without a solvent medium. | Eliminates solvent waste, improves atom economy. | mdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(methylsulfonyl)pyrrolidin-3-ol, and what catalysts or reagents are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves sulfonylation of pyrrolidin-3-ol derivatives. A validated route includes reacting pyrrolidin-3-ol with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions at 0–5°C. Catalytic hydrogenation or metal-mediated reactions may follow to stabilize intermediates . Yield optimization requires strict temperature control and stoichiometric balancing of the sulfonylating agent.
Q. How is the biological activity of this compound evaluated in preclinical studies?
- Methodological Answer : Target engagement is assessed via in vitro assays such as receptor binding studies (e.g., fluorescence polarization) or enzyme inhibition assays (e.g., RORγt inverse agonism). Dose-response curves and IC₅₀ values are generated using HEK293 cells transfected with target receptors. Parallel cytotoxicity screening in HepG2 cells ensures selectivity .
Q. What analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H/¹³C) confirms regiochemistry and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves absolute configuration for chiral centers, while HPLC with chiral columns assesses enantiomeric purity (>98% required for pharmacological studies) .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be enhanced during synthesis, and what methods validate stereochemical fidelity?
- Methodological Answer : Chiral resolution via supercritical fluid chromatography (SFC) with amylose-based columns achieves >99% enantiomeric excess (ee). Post-synthesis, diastereomeric salt formation (e.g., using tartaric acid) further purifies enantiomers. Validation combines circular dichroism (CD) spectroscopy and single-crystal X-ray diffraction .
Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from stereochemical variations or assay conditions. Cross-validate results using orthogonal assays (e.g., SPR vs. cellular luciferase). Control for batch-to-batch purity differences via LC-MS. Meta-analyses of structure-activity relationships (SAR) identify critical substituents (e.g., sulfone group position) influencing potency .
Q. How do structural modifications of this compound impact its pharmacokinetic (PK) profile in vivo?
- Methodological Answer : Introduce deuterium at metabolically labile sites (e.g., α-to-sulfone) to prolong half-life. LogP adjustments via fluorination or hydroxylation improve blood-brain barrier penetration. PK studies in murine models measure AUC, Cₘₐₓ, and clearance rates. Metabolite identification via UPLC-QTOF-MS guides further optimization .
Q. What in vivo models are suitable for testing the efficacy of this compound in autoimmune diseases?
- Methodological Answer : The IL-23-induced acanthosis mouse model (psoriasis) evaluates dermal inflammation reduction. Dose-dependent cytokine suppression (IL-17/IL-22) is quantified via ELISA. For rheumatoid arthritis, collagen-induced arthritis (CIA) models assess joint swelling and histopathological damage .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves and fume hoods due to its irritant properties (Xi hazard). In case of skin contact, wash with 10% polyethylene glycol 400. For spills, neutralize with activated charcoal and dispose via hazardous waste protocols. Store under argon at 2–8°C to prevent sulfone degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
